Bpv(phen)
Overview
Description
Bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly referred to as Bpv(phen), is a potent inhibitor of protein tyrosine phosphatases and phosphatase and tensin homolog (PTEN). It is known for its insulin-mimetic properties and has been extensively studied for its role in various biochemical and physiological processes .
Mechanism of Action
Target of Action
Bpv(phen) is a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . Its primary targets are PTEN, PTP-β, and PTP-1B . PTEN, or phosphatase and tensin homolog, is a tumor suppressor phosphatase involved in cell cycle regulation .
Mode of Action
Bpv(phen) interacts with its targets by inhibiting their activity. It acts as an insulin receptor kinase (IRK) activator . The IC50 values for Bpv(phen) are 38 nM for PTEN, 343 nM for PTP-β, and 920 nM for PTP-1B . This means that Bpv(phen) has a higher affinity for PTEN compared to PTP-β and PTP-1B .
Biochemical Pathways
Bpv(phen) affects the PI3K/Akt signaling pathway . By inhibiting PTEN, it prevents the dephosphorylation of PIP3, a product of PI3K. This leads to the activation of Akt kinase and other downstream effectors, resulting in enhanced cell proliferation and survival .
Pharmacokinetics
It’s known that bpv(phen) is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Bpv(phen) has several effects at the molecular and cellular levels. It inhibits the proliferation of the protozoan parasite Leishmania in vitro . It also strongly induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and activates a Th1-type pathway (IL-12, IFNγ) . Furthermore, Bpv(phen) can induce cell apoptosis and has anti-angiogenic and anti-tumor activity .
Action Environment
It’s known that bpv(phen) should be stored at -20°c and protected from light , indicating that temperature and light exposure could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Bpv(phen) interacts with several enzymes and proteins, including PTEN, PTP-β, and PTP-1B . It inhibits these proteins with IC50s of 38 nM, 343 nM, and 920 nM respectively . The nature of these interactions involves the inhibition of these enzymes, which plays a crucial role in biochemical reactions .
Cellular Effects
Bpv(phen) has a significant impact on various types of cells and cellular processes. It strongly induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and it activates a Th1-type pathway (IL-12, IFNγ) . It also influences cell function by inducing cell apoptosis .
Molecular Mechanism
At the molecular level, Bpv(phen) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances the ubiquitination of p62, reduces the stability of p62, disrupts the interaction between p62 and histone deacetylase 6 (HDAC6), activates the deacetylase activity of HDAC6 on -tubulin, and impairs stable acetylated microtubules .
Temporal Effects in Laboratory Settings
Over time, Bpv(phen) leads to the blockade of autophagosome-lysosome fusion and accumulation of autophagosomes . Autophagy defects lead to oxidative stress and lysosomal rupture, which trigger different types of cell death .
Dosage Effects in Animal Models
It is known that Bpv(phen) has anti-angiogenic and anti-tumor activity .
Metabolic Pathways
Bpv(phen) is involved in several metabolic pathways. It inhibits the vascular endothelial PTP, PTP- β (IC 50 = 343 nM), and PTP- 1β (IC 50 = 920 nM) . It also activates the insulin receptor tyrosine kinase and promotes downstream signaling, including activation of PI3- kinase .
Transport and Distribution
It is known that Bpv(phen) has the potential to treat different diseases .
Subcellular Localization
It is known that Bpv(phen) has the potential to treat different diseases .
Preparation Methods
Bpv(phen) is synthesized through the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline. The reaction typically involves the following steps:
- Dissolving vanadium pentoxide in hydrogen peroxide to form peroxovanadium species.
- Adding 1,10-phenanthroline to the solution to form the bisperoxo complex.
- Isolating the product by crystallization or precipitation .
Industrial production methods for Bpv(phen) are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up by maintaining the reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Bpv(phen) undergoes various chemical reactions, including:
Oxidation: Bpv(phen) can participate in oxidation reactions due to its peroxo groups.
Reduction: It can be reduced under specific conditions, altering its oxidation state.
Substitution: The phenanthroline ligand can be substituted with other ligands under certain conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bpv(phen) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Bpv(phen) is employed in studies involving protein tyrosine phosphatases and PTEN inhibition. .
Medicine: Research on Bpv(phen) includes its potential therapeutic applications in diseases like diabetes, cancer, and neurodegenerative disorders. .
Industry: While its industrial applications are limited, Bpv(phen) is used in the development of biochemical assays and as a research tool in pharmaceutical development
Comparison with Similar Compounds
Bpv(phen) is unique due to its potent inhibition of PTEN and protein tyrosine phosphatases. Similar compounds include:
Bisperoxo(picolinato)oxovanadate(V) (Bpv(pic)): Another potent PTEN inhibitor with similar properties.
VO-OHpic trihydrate: A PTEN inhibitor with distinct structural features.
SF1670: A specific PTEN inhibitor with different molecular targets
These compounds share similar inhibitory effects on PTEN and protein tyrosine phosphatases but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXWPZCNNQQRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O8V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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